Spermidine diacridine
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Overview
Description
Spermidine diacridine is a polyamine compound that plays a crucial role in various biological processes. It is derived from spermidine, a naturally occurring polyamine found in all living organisms. This compound is known for its ability to stabilize biomolecules and promote cell growth by interacting with negatively charged DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermidine diacridine can be synthesized through a series of chemical reactions involving the precursor spermidine. One common method involves the use of homoserine and putrescine as starting materials. The process includes the co-expression of homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase in an engineered Escherichia coli system. This method provides an efficient and green alternative for the synthesis of spermidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized for high catalytic efficiency and yield, ensuring a cost-effective and sustainable production method .
Chemical Reactions Analysis
Types of Reactions
Spermidine diacridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted polyamines .
Scientific Research Applications
Spermidine diacridine has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizing agent for biomolecules and in the synthesis of various bioactive compounds.
Biology: Plays a role in cell growth, development, and homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating age-related diseases, cancer, and other health conditions.
Mechanism of Action
Spermidine diacridine exerts its effects through several molecular mechanisms. It interacts with nucleic acids, stabilizing their structures and promoting their functions. It also binds to various proteins and enzymes, modulating their activities and influencing cellular processes. Key molecular targets include DNA, RNA, and various regulatory proteins involved in cell growth and development .
Comparison with Similar Compounds
Similar Compounds
Putrescine: A precursor to spermidine and involved in similar biological processes.
Spermine: Another polyamine derived from spermidine, with additional roles in cellular functions.
Thermospermine: A structural isomer of spermine with unique properties and functions.
Uniqueness
Spermidine diacridine is unique due to its specific interactions with nucleic acids and proteins, which confer distinct stabilizing and regulatory effects. Its ability to promote autophagy and enhance immune responses sets it apart from other polyamines, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
58478-34-5 |
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Molecular Formula |
C33H33N5 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-N'-acridin-9-yl-1-N-[3-(acridin-9-ylamino)propyl]butane-1,1-diamine |
InChI |
InChI=1S/C33H33N5/c1-2-12-31(38-33-25-15-5-9-19-29(25)37-30-20-10-6-16-26(30)33)34-21-11-22-35-32-23-13-3-7-17-27(23)36-28-18-8-4-14-24(28)32/h3-10,13-20,31,34H,2,11-12,21-22H2,1H3,(H,35,36)(H,37,38) |
InChI Key |
WLCUJHHPZNVDNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)NC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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